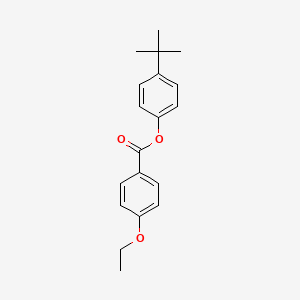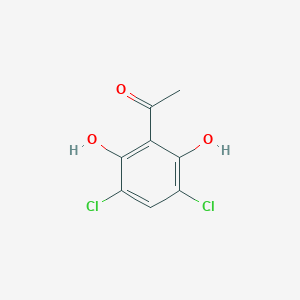![molecular formula C14H19Cl2NO3 B12006453 Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate CAS No. 64976-95-0](/img/structure/B12006453.png)
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate is a chemical compound with the molecular formula C₁₄H₁₉Cl₂NO₃. It belongs to the class of organic compounds known as phenoxyacetates. The compound consists of an ethyl ester group attached to a phenoxy ring, which in turn bears two chloroethylamine substituents. This compound has been used in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate involves the following steps:
Etherification: Ethyl {3-hydroxyphenoxy}acetate is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Alkylation: The acid chloride is then treated with bis(2-chloroethyl)amine to introduce the chloroethylamine groups.
Esterification: The resulting compound is esterified with ethanol to yield this compound.
Industrial Production:: Industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories.
Analyse Chemischer Reaktionen
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate can undergo various reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the nitro group in the phenoxy ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloroethylamine groups can participate in nucleophilic substitution reactions.
Common reagents and conditions vary depending on the specific reaction. Major products include the corresponding carboxylic acid and reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemotherapy: Due to its chloroethylamine groups, it has been investigated as a potential anticancer agent.
Pesticide Research: Its phenoxyacetate structure suggests possible use as a pesticide or herbicide.
Wirkmechanismus
The compound likely exerts its effects through alkylating DNA and interfering with cell division. It may also affect cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate is unique due to its specific combination of functional groups, similar compounds include other alkylating agents and phenoxyacetates used in medicinal and agricultural contexts.
Remember that this compound is primarily studied in research settings, and its industrial applications are limited
Eigenschaften
CAS-Nummer |
64976-95-0 |
|---|---|
Molekularformel |
C14H19Cl2NO3 |
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
ethyl 2-[3-[bis(2-chloroethyl)amino]phenoxy]acetate |
InChI |
InChI=1S/C14H19Cl2NO3/c1-2-19-14(18)11-20-13-5-3-4-12(10-13)17(8-6-15)9-7-16/h3-5,10H,2,6-9,11H2,1H3 |
InChI-Schlüssel |
LJMICDABNMOLOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=CC=CC(=C1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12006389.png)


![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)




![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)

